2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone
CAS No.: 942296-58-4
Cat. No.: VC8020407
Molecular Formula: C8H7Cl3N2O3
Molecular Weight: 285.5
* For research use only. Not for human or veterinary use.

CAS No. | 942296-58-4 |
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Molecular Formula | C8H7Cl3N2O3 |
Molecular Weight | 285.5 |
IUPAC Name | 2,2,2-trichloro-1-(1-ethyl-4-nitropyrrol-2-yl)ethanone |
Standard InChI | InChI=1S/C8H7Cl3N2O3/c1-2-12-4-5(13(15)16)3-6(12)7(14)8(9,10)11/h3-4H,2H2,1H3 |
Standard InChI Key | QQNJGWQPBAGHFB-UHFFFAOYSA-N |
SMILES | CCN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Canonical SMILES | CCN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Structural and Molecular Characteristics
The molecular formula of 2,2,2-trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone is C₈H₇Cl₃N₂O₃, derived by substituting the methyl group in its 1-methyl analog (C₇H₅Cl₃N₂O₃ ) with an ethyl group. The pyrrole ring is functionalized at the 1-position with an ethyl group and at the 4-position with a nitro group, while the 2-position hosts the trichloroacetyl moiety. Key structural features include:
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Electron-withdrawing groups: The nitro (-NO₂) and trichloroacetyl (-COCCl₃) groups render the pyrrole ring electron-deficient, favoring electrophilic substitution at the 3- and 5-positions.
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Steric effects: The ethyl group introduces steric hindrance, potentially influencing reaction kinetics compared to smaller alkyl substituents .
Property | Value/Description | Source Analog |
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Molecular weight | 326.41 g/mol | Calculated |
Melting point | Not available | , |
Solubility | Likely low in polar solvents | , |
Synthesis and Manufacturing
While no direct synthesis route for this compound is documented, its preparation can be inferred from methods used for analogous trichloroacetyl-pyrroles. A plausible pathway involves:
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Alkylation of pyrrole: Reacting pyrrole with ethyl bromide in the presence of a base to form 1-ethylpyrrole.
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Nitration: Introducing a nitro group at the 4-position using nitric acid/sulfuric acid .
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Trichloroacetylation: Treating the nitrated intermediate with trichloroacetyl chloride in anhydrous diethyl ether.
Critical parameters include maintaining low temperatures (-10°C to 0°C) during nitration to prevent over-oxidation and using inert atmospheres to avoid hydrolysis of the trichloroacetyl group .
Physicochemical Properties
Stability and Reactivity
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Thermal stability: Analogous compounds decompose above 200°C, releasing toxic gases (e.g., HCl, NOₓ) .
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Hydrolytic sensitivity: The trichloroacetyl group is prone to hydrolysis in aqueous alkaline conditions, forming carboxylic acid derivatives.
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Incompatibilities: Reacts violently with strong oxidizing agents (e.g., peroxides) and bases .
Spectroscopic Data
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